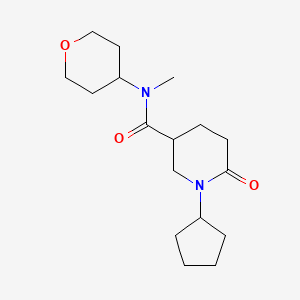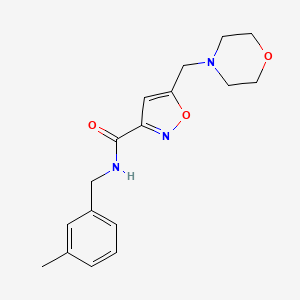![molecular formula C18H18N6O3 B3792204 methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3792204.png)
methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Descripción general
Descripción
The compound “methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, a 1,2,3-triazole ring, a pyrazolo[1,5-a][1,4]diazepine ring, and a carboxylate ester .
Synthesis Analysis
The synthesis of similar 1,2,3-triazole derivatives has been reported in the literature . These compounds were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,3-triazole derivatives has been confirmed by various spectroscopic techniques . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring . The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar 1,2,3-triazole derivatives include “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar 1,2,3-triazole derivatives have been characterized by various spectroscopic techniques . The IR absorption spectra were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Mecanismo De Acción
The mechanism of action of similar 1,2,3-triazole derivatives has been studied in the context of their inhibitory potential against carbonic anhydrase-II enzyme . Molecular docking studies suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Safety and Hazards
Direcciones Futuras
The future directions for research on similar 1,2,3-triazole derivatives could involve further optimization of the synthesis process, exploration of other potential biological activities, and detailed investigation of their mechanism of action . The development of more effective and potent derivatives is one of the most clinical challenges in modern medicinal chemistry .
Propiedades
IUPAC Name |
methyl 5-(3-phenyltriazole-4-carbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-27-18(26)15-10-14-12-22(8-5-9-23(14)20-15)17(25)16-11-19-21-24(16)13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDDWGTSEEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCN(CC2=C1)C(=O)C3=CN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-methyl-1,3-benzodioxol-5-yl)[(5-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3792130.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3792131.png)
![ethyl 3-(2-methylbenzyl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B3792135.png)
![N-{3-[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenyl}acetamide](/img/structure/B3792148.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B3792154.png)
![6-[(diethylamino)methyl]-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3792165.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B3792168.png)

![7-methyl-N,N-bis(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3792182.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3792185.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B3792196.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B3792220.png)
